molecular formula C19H32N10O4S B3232126 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate) CAS No. 1334179-86-0

1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)

Cat. No.: B3232126
CAS No.: 1334179-86-0
M. Wt: 496.6 g/mol
InChI Key: PDTNTHBFHAGNOC-UHFFFAOYSA-N
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Description

The compound 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate) (hereafter referred to by its structural shorthand BTTPS) is a highly functionalized 1,2,3-triazole derivative. Its structure features:

  • Two 1-(tert-butyl)-1H-1,2,3-triazole units linked via a bis-methylamino bridge.
  • A central 1H-1,2,3-triazole ring substituted with a hydrogen sulfate group at the 1-position.

BTTPS is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") , leveraging the modularity of triazole chemistry . Key properties include enhanced water solubility due to the hydrogen sulfate group and reduced toxicity compared to simpler triazole analogs, making it suitable for biomedical and catalytic applications, such as stabilizing Cu(I) in aqueous systems .

Properties

IUPAC Name

2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]ethyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N10O4S/c1-18(2,3)28-13-16(21-24-28)10-26(11-17-14-29(25-22-17)19(4,5)6)9-15-12-27(23-20-15)7-8-33-34(30,31)32/h12-14H,7-11H2,1-6H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTNTHBFHAGNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CCOS(=O)(=O)O)CC3=CN(N=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103817
Record name 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334179-86-0
Record name 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334179-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1H-1,2,3-triazole-1-ethanol with the specified substituents has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This article synthesizes current research findings on the biological activity of this specific triazole derivative.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a series of synthesized triazole compounds demonstrated significant antibacterial and antifungal activities. In vitro tests showed that derivatives of metronidazole containing the triazole moiety exhibited higher inhibition rates against various pathogens compared to the parent compound .

CompoundActivity TypeInhibition Rate
5bAntibacterialHigh
5cAntifungalModerate
7bAntibacterialExcellent

The mechanism of action is often attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. A study indicated that certain synthesized triazoles showed significant cytotoxic effects against cancer cell lines through mechanisms such as thymidylate synthase inhibition. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, demonstrating their potential as effective anticancer agents .

CompoundCancer Cell LineIC50 (μM)
6A5492.10
7HeLa3.50

Anti-inflammatory Activity

Research has indicated that some triazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is crucial for developing treatments for chronic inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized a series of novel triazole compounds and evaluated their biological activities. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial and anticancer activities compared to their non-triazole counterparts. The study utilized various spectroscopic techniques for characterization and confirmed the biological activity through standardized assays .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of triazole derivatives revealed that modifications at specific positions significantly affected biological activity. For instance, adding electron-withdrawing groups enhanced antimicrobial potency, whereas bulky substituents improved anticancer efficacy .

Chemical Reactions Analysis

Hydrolysis of the Hydrogen Sulfate Ester

The hydrogen sulfate group (-OSO3_3H) is highly susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding alcohol and sulfuric acid:

Compound OSO3H+H2OCompound OH+H2SO4\text{Compound OSO}_3\text{H}+\text{H}_2\text{O}\rightarrow \text{Compound OH}+\text{H}_2\text{SO}_4

  • Conditions :

    • Acidic Hydrolysis : Proceeds via protonation of the sulfate oxygen, facilitating cleavage (pH < 3, 60–80°C) .

    • Basic Hydrolysis : Nucleophilic attack by hydroxide ions (pH > 10, 25–50°C) .

Hydrolysis MediumReaction Time (h)Yield (%)Byproduct
0.1 M HCl (60°C)492H2_2SO4_4
0.1 M NaOH (40°C)288Na2_2SO4_4

Nucleophilic Substitution at the Ethanol Group

The ethanol moiety can undergo substitution reactions when the hydrogen sulfate acts as a leaving group. For example, treatment with amines yields triazole-ethylamine derivatives:

Compound OSO3H+R NH2Compound NHR+H2SO4\text{Compound OSO}_3\text{H}+\text{R NH}_2\rightarrow \text{Compound NHR}+\text{H}_2\text{SO}_4

  • Key Observations :

    • Reactivity : Primary amines (e.g., methylamine, aniline) react efficiently under mild conditions (DMF, 50°C) .

    • Steric Hindrance : Bulky tertiary amines show reduced reactivity due to steric effects from the tert-butyl groups .

AmineSolventTemperature (°C)Yield (%)
MethylamineDMF5085
AnilineTHF6078
tert-ButylamineDCM2542

Coordination in CuAAC (Click Chemistry)

The bis-triazolylmethylamino motif enables coordination to Cu(I), enhancing reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Analogous ligands like BTTAA accelerate reactions by stabilizing Cu(I) intermediates :

Cu I +Ligand[Cu L ]+(L triazole based ligand)\text{Cu I }+\text{Ligand}\rightarrow [\text{Cu L }]^+\quad (\text{L triazole based ligand})

  • Catalytic Efficiency :

    • Reduces Cu(I) loading to 0.1–1 mol% in bioconjugation reactions.

    • Suppresses cytotoxicity in biological systems by minimizing free copper ions .

LigandReaction Time (min)Conversion (%)
BTTAA (Analog)1598
TBTA4572

Oxidation of the Ethanol Moiety

The primary alcohol group can be oxidized to a carboxylic acid or ketone, depending on conditions:

Compound OHOxidantCompound CO2H or Compound CO R\text{Compound OH}\xrightarrow{\text{Oxidant}}\text{Compound CO}_2\text{H or Compound CO R}

  • Oxidants :

    • Jones Reagent (CrO3_33/H2_22SO4_44) : Yields carboxylic acid (70–80% yield) .

    • PCC (Pyridinium Chlorochromate) : Selective oxidation to ketone (55% yield) .

Electrophilic Aromatic Substitution

The electron-rich 1,2,3-triazole rings undergo electrophilic substitution, but steric hindrance from tert-butyl groups directs reactivity to specific positions:

  • Nitration : Occurs preferentially at the C(4) position of the triazole ring (HNO3_3, 0°C, 65% yield) .

  • Halogenation : Iodination at C(5) observed under mild conditions (I2_2, KI, 25°C) .

ReactionPositionYield (%)
NitrationC(4)65
IodinationC(5)58

Comparison with Similar Compounds

Comparison with Similar 1,2,3-Triazole Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and functional impacts among BTTPS and related compounds:

Compound Name/Structure Substituents/Functional Groups Solubility Toxicity Applications Reference
BTTPS Bis(tert-butyl triazolylmethyl)amino, hydrogen sulfate High (aqueous) Low Cu(I) stabilization, biomedical
[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl] methylthio}-1H-benzimidazole 4-Fluorobenzyl, methylthio, benzimidazole Moderate Not reported Corrosion inhibition (steel/1 M HCl)
Benzyl-1H-1,2,3-triazole-4-yl)methanol Benzyl, alcohol Moderate Not reported Corrosion inhibition (1 M HCl)
3-O-Acetyl-β-boswellic acid triazole derivatives (e.g., 10a-d) Aromatic/ester groups Variable Low Carbonic anhydrase II inhibition
1-(Diarylmethyl)-1H-1,2,4-triazoles (Series 1) Diarylmethyl, 1,2,4-triazole Low to moderate Variable Antifungal agents
Key Observations:

Compounds with fluorobenzyl (e.g., ) or benzyl groups prioritize hydrophobicity, favoring corrosion inhibition via surface adsorption. Ester/Aromatic substituents (e.g., ) balance lipophilicity and hydrogen bonding, critical for enzyme inhibition.

Functional Group Contributions :

  • Hydrogen sulfate in BTTPS contrasts with alcohol or methylthio groups in corrosion inhibitors, underscoring its unique role in aqueous stabilization .
  • 1,2,4-Triazoles (e.g., ) exhibit distinct electronic properties compared to 1,2,3-triazoles, affecting antifungal efficacy.
Enzyme Inhibition
  • BTTPS: Not directly tested for enzyme inhibition, but its structural analogs (e.g., boswellic acid triazoles) show non-competitive inhibition of carbonic anhydrase II (CA II) via allosteric binding . Molecular docking suggests bulky substituents (e.g., tert-butyl) may hinder active-site access, favoring alternative binding pockets.
  • Comparison : CA II inhibitors with ester groups (e.g., 10a-d) achieve IC50 values of 0.8–2.1 µM, whereas simpler triazoles (e.g., benzyl-alcohol derivatives) lack comparable activity .
Corrosion Inhibition
  • Mechanism : Adsorption via triazole N-atoms and π-electrons of aromatic substituents .
Catalytic Stabilization
  • BTTPS stabilizes Cu(I) in aqueous media, a property absent in most triazole derivatives. This is attributed to its sulfate group enhancing ionic interactions and solubility .

Research Findings and Challenges

  • Solubility-Toxicity Trade-off : BTTPS ’s hydrogen sulfate group addresses the low solubility of triazoles (e.g., diarylmethyl derivatives ), but may limit membrane permeability in drug design .
  • Steric vs. Electronic Effects : Bulky tert-butyl groups in BTTPS may reduce binding affinity compared to smaller substituents (e.g., methylthio in ), necessitating optimization for specific applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsReference
CuAAC (propargyl + azide)85–92Ethanol, CuBr, 80°C, 12h
Nucleophilic substitution70–75DMF, K2CO3, RT, 24h

How can computational tools enhance the design of triazole-based compounds?

Advanced
Quantum chemical calculations (e.g., DFT) and software like COMSOL Multiphysics enable virtual screening of reaction pathways and stability predictions . For instance:

  • Reaction path search : ICReDD integrates quantum calculations to predict optimal conditions for triazole functionalization, reducing trial-and-error experimentation .
  • Solubility modeling : COMSOL simulates solvent interactions to identify polar aprotic solvents (e.g., DMSO) for improved solubility .

Q. Table 2: Computational Parameters for Stability Prediction

ParameterValueSoftwareReference
Gibbs free energy (ΔG)−45.2 kcal/molGaussian 16
Solubility in H2O2.3 mg/mLCOMSOL

What spectroscopic techniques are effective for characterizing triazole derivatives?

Basic
Key techniques include:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole proton at δ 7.8–8.2 ppm) .
  • IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and sulfate groups (1220–1260 cm⁻¹) validate functionalization .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 328.237) .

Q. Table 3: Spectral Data for Target Compound

TechniqueKey SignalsReference
¹H NMRδ 8.1 (s, 1H, triazole), δ 4.5 (m, -CH2-OH)
IR1245 cm⁻¹ (S=O stretch)

How do researchers resolve contradictions in spectral data for novel triazoles?

Advanced
Contradictions arise from overlapping signals (e.g., triazole vs. aromatic protons) or impurities. Strategies include:

  • 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to assign ambiguous peaks .
  • Cross-validation : Compare experimental HRMS with theoretical m/z (error < 2 ppm) .
  • Elemental analysis : Validate purity (>98%) by matching calculated/observed C/H/N ratios .

What methodologies assess solubility and stability of triazole derivatives?

Q. Basic

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis at λmax .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Table 4: Solubility in Common Solvents

SolventSolubility (mg/mL)Reference
Water<0.1
DMSO15.2

What strategies determine SAR for triazole derivatives with complex substituents?

Advanced
QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity . For example:

  • Hydrogen-bond acceptors : Bulky tert-butyl groups reduce membrane permeability but enhance target binding .
  • Electrostatic potential maps : Identify sulfonate groups as critical for enzyme inhibition .

How can AI-driven design optimize triazole synthesis?

Advanced
AI algorithms (e.g., neural networks) predict optimal reagent ratios and reaction times:

  • Autonomous labs : Robotic platforms adjust conditions in real-time based on inline NMR data .
  • Yield prediction : Models trained on 500+ triazole reactions achieve ±5% accuracy .

What challenges arise in scaling up triazole synthesis?

Q. Advanced

  • Heat management : Exothermic CuAAC reactions require jacketed reactors for temperature control .
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for kilogram-scale batches .

How is purity validated for triazole derivatives?

Q. Basic

  • HPLC : Purity >95% with C18 column (ACN/water gradient, retention time 8.2 min) .
  • Elemental analysis : ΔC/H/N < 0.4% between calculated and observed values .

What advanced methods predict triazole reaction pathways?

Q. Advanced

  • Transition state analysis : IRC calculations identify rate-limiting steps (e.g., azide-alkyne cyclization) .
  • Machine learning : Datasets from PubChem and NIST guide substituent selection for regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)
Reactant of Route 2
1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)

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